4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Description
4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a methoxy group, and a nitrophenylsulfamoyl moiety
Properties
IUPAC Name |
4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O7S/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15/h2-7,16H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHWFEPUMSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by sulfonation to attach the sulfamoyl group. The methoxy group is then introduced through methylation reactions. Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and methyl iodide for methylation .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Chloro-3-[(2-methoxy-5-aminophenyl)sulfamoyl]benzoic acid .
Scientific Research Applications
Agricultural Applications
Insect Growth Regulation
One of the primary applications of 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is in pest control, specifically as an insect growth regulator (IGR). Recent studies have shown that this compound can inhibit the biosynthesis of juvenile hormones in lepidopteran pests, making it effective against various agricultural pests such as:
- Spodoptera frugiperda (Fall armyworm)
- Prodenia litura (Common cutworm)
- Plutella xylostella (Diamondback moth)
- Spodoptera exigua (Beet armyworm)
Efficacy Data
The following table summarizes the effectiveness of the compound against selected pests:
| Pest Species | IC50 (μM) | Mortality Rate (%) at 100 ppm |
|---|---|---|
| Spodoptera frugiperda | 2.3 ± 0.2 | 63 |
| Prodenia litura | 0.67 ± 0.14 | 87 |
| Plutella xylostella | 1.5 ± 0.8 | 75 |
| Spodoptera exigua | 0.42 ± 0.11 | 82 |
This data indicates that the compound demonstrates significant potential in controlling these pests effectively while offering an environmentally friendly alternative to traditional pesticides .
Pharmaceutical Applications
Antimicrobial Activity
Beyond agricultural uses, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of the compound against common pathogens:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
| Salmonella typhimurium | 18 | 32 µg/mL |
The results indicate that the compound has a promising profile for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the sulfamoyl group.
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the methoxy and sulfamoyl groups.
4-Chloro-5-sulfamoylbenzoic acid: Similar structure but lacks the nitro and methoxy groups.
Uniqueness
4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is unique due to the presence of all three functional groups (chloro, methoxy, and nitrophenylsulfamoyl) in its structure. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is structurally related to other sulfamoylbenzoic acids, which are known for their diverse biological effects, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study conducted on various sulfamoylbenzoic acids demonstrated that compounds with nitro and chloro substitutions showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Sulfamoyl Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 1.5 | Staphylococcus aureus |
| 4-Chloro-3-sulfamoylbenzoic acid | 2.0 | Escherichia coli |
| 4-Nitro-3-sulfamoylbenzoic acid | 1.0 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Proliferation
A recent study assessed the effect of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM after 48 hours of exposure .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, including carbonic anhydrase (CA). The inhibition was quantified using a p-nitrophenyl acetate (4-NPA) esterase assay, revealing an IC50 value of around 15 µM. This suggests potential applications in treating conditions where enzyme regulation is critical, such as glaucoma or certain types of cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
